molecular formula C21H20N6O2 B2895987 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034389-69-8

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2895987
M. Wt: 388.431
InChI Key: FQWHJTLCMGAZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
BenchChem offers high-quality N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Several studies have focused on innovative synthesis techniques and chemical reactivity related to compounds structurally similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. For instance, Darapaneni et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst, highlighting a method that could potentially be applicable to similar compounds for efficient synthesis under mild conditions (Darapaneni, Chandra Mohan et al., 2013). Melzig et al. (2010) demonstrated the Ni-catalyzed cross-coupling reactions of thiomethyl-substituted N-heterocycles, a technique that might be applicable to the synthesis or modification of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide to enhance its chemical properties (Melzig, Laurin et al., 2010).

Antimicrobial and Antiviral Applications

Research into functionalized heterocycles derived from quinolinyl chalcone, as reported by Hassan and Farouk (2017), explores the antimicrobial evaluation of such compounds. This study implies potential antimicrobial applications for compounds with a quinazoline backbone, suggesting a research avenue for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (Hassan, M. et al., 2017).

Biological Activity Evaluations

The exploration of the biological activities of quinazolinone derivatives has been a focus of recent research. For example, Desai et al. (2020) synthesized and evaluated 4-thiazolidinone derivatives containing pyridine and quinazoline moieties for their antimicrobial activities, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Desai, N. et al., 2020). Similarly, Saad et al. (2011) investigated the analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety, suggesting possible applications in pain management (Saad, H. et al., 2011).

properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-26-13-16(12-25-26)20-15(5-4-9-22-20)11-23-19(28)8-10-27-14-24-18-7-3-2-6-17(18)21(27)29/h2-7,9,12-14H,8,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWHJTLCMGAZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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